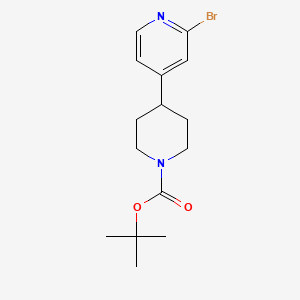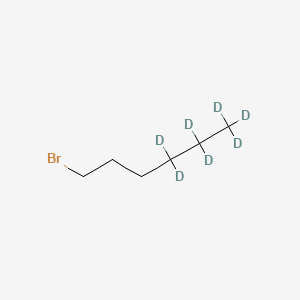
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the chemical formula C11H14O2. It is a white solid with a melting point of approximately 160-162 degrees Celsius . This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and an ethyl-substituted phenyl ring.
Vorbereitungsmethoden
The synthesis of 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, and a diazo compound as the carbenoid source. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
Analyse Chemischer Reaktionen
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: Research into the biological activity of cyclopropane-containing compounds has led to the discovery of potential therapeutic agents. This compound may be explored for its pharmacological properties.
Wirkmechanismus
The mechanism by which 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.
In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Vergleich Mit ähnlichen Verbindungen
2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane-1-carboxylic acid: Lacks the ethyl-substituted phenyl ring, making it less complex and potentially less versatile in synthetic applications.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethyl group, which may affect its reactivity and properties.
2-(3-Methylphenyl)cyclopropane-1-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-(3-ethylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-2-8-4-3-5-9(6-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
KSYQQQMCWSFKFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C2CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)





![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)
![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)



![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)
